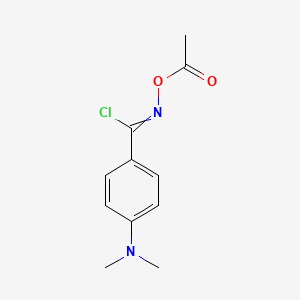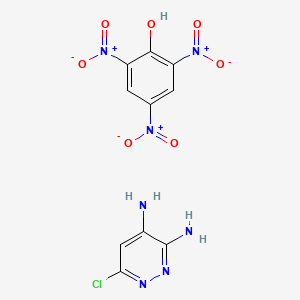
2,4,6-Trinitrophenol--6-chloropyridazine-3,4-diamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine (1/1) is a complex organic compound that combines the explosive properties of 2,4,6-trinitrophenol with the chemical reactivity of 6-chloropyridazine-3,4-diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 6-chloropyridazine-3,4-diamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield. This may include recrystallization and purification processes to remove any impurities that could affect the compound’s performance in its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom in 6-chloropyridazine-3,4-diamine can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Applications De Recherche Scientifique
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine involves its interaction with specific molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can participate in redox reactions, while the chloropyridazine moiety can interact with nucleophiles, leading to various biochemical effects. These interactions can affect cellular processes and enzyme activities, making the compound useful in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
6-Chloropyridazine: Used in organic synthesis and as a building block for more complex molecules.
3,4-Diaminopyridazine: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine is unique due to its combination of explosive and reactive properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
61071-12-3 |
|---|---|
Formule moléculaire |
C10H8ClN7O7 |
Poids moléculaire |
373.67 g/mol |
Nom IUPAC |
6-chloropyridazine-3,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H5ClN4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2(6)4(7)9-8-3/h1-2,10H;1H,(H2,6,8)(H2,7,9) |
Clé InChI |
XGLARBUCKUEDDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C(=NN=C1Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


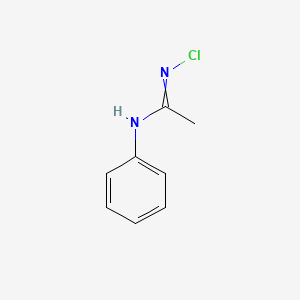
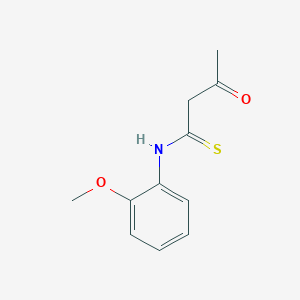
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)

![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
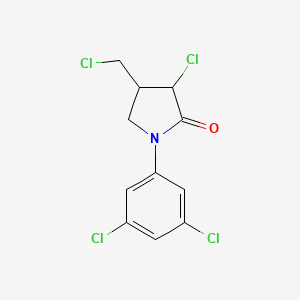
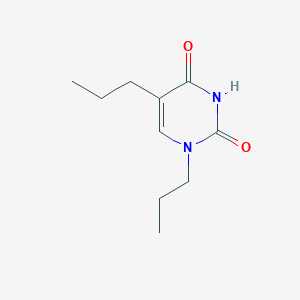
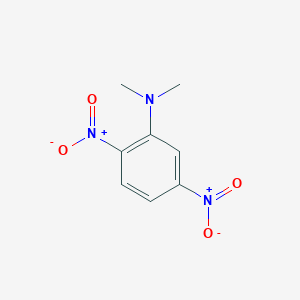
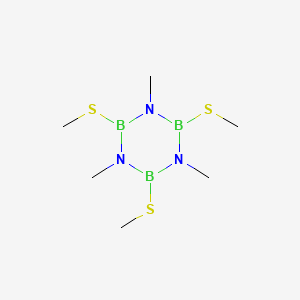
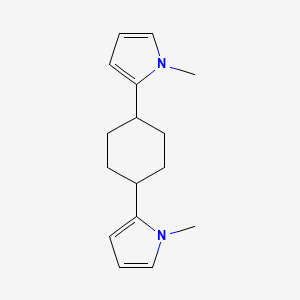
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
